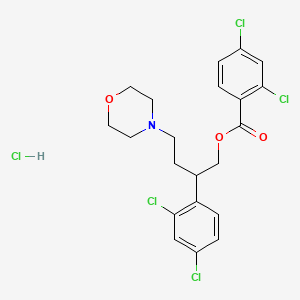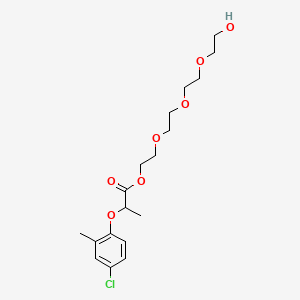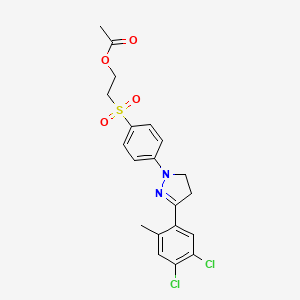
6-Pentadecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Pentadecene is an olefin compound with the molecular formula C15H30 . It is a colorless liquid with a low boiling point and flash point. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is commonly used as a starting material in organic synthesis for the preparation of other compounds and can also be found in solvents, coatings, and additives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Pentadecene can be synthesized through various methods, including:
Fractionation and Cracking: This method involves fractionating petroleum to separate hydrocarbons with appropriate carbon numbers, followed by thermal cracking to generate olefins.
Suzuki–Miyaura Coupling: This method involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods: In industrial settings, this compound is typically produced through the fractionation and cracking of petroleum. This process involves separating hydrocarbons with the desired carbon chain length and then subjecting them to thermal cracking to produce olefins .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Pentadecene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-Pentadecene has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its role in the biosynthesis of semiochemicals in insects.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of solvents, coatings, and additives.
Wirkmechanismus
The mechanism of action of 6-Pentadecene involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a semiochemical, influencing the behavior of insects through pheromone mimicry . In chemical reactions, its double bond allows it to participate in various addition and substitution reactions, forming new compounds with different properties.
Vergleich Mit ähnlichen Verbindungen
6-Pentadecene can be compared with other similar compounds, such as:
Pentadecane: An alkane with the formula C15H32 , lacking the double bond present in this compound.
1-Pentadecene: An isomer with the double bond located at the first carbon atom.
Heptadecene: A similar olefin with a longer carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the double bond, which influences its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
74392-31-7 |
|---|---|
Molekularformel |
C15H30 |
Molekulargewicht |
210.40 g/mol |
IUPAC-Name |
(E)-pentadec-6-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h11,13H,3-10,12,14-15H2,1-2H3/b13-11+ |
InChI-Schlüssel |
BEPREHKVBQHGMZ-ACCUITESSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


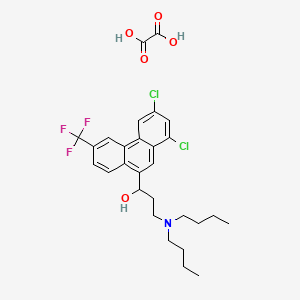
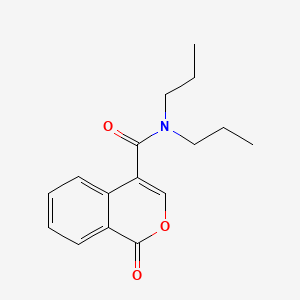

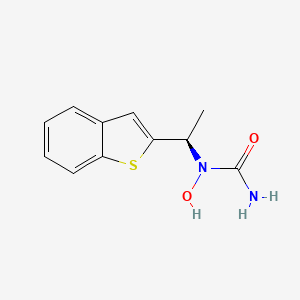
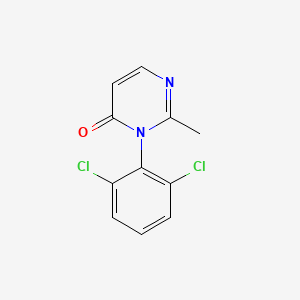
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)

